REACTION_CXSMILES
|
[CH3:1][C:2]1([C:5]([CH:7](C(=O)C)[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[O:6])[CH2:4][CH2:3]1.N>C(O)C>[CH3:1][C:2]1([C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[O:6])[CH2:3][CH2:4]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Subsequently, the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 ml of ethyl acetate and dilute aqueous hydrochloric acid
|
Type
|
WASH
|
Details
|
After neutralization and washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC1)C(=O)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |